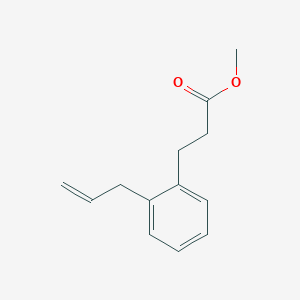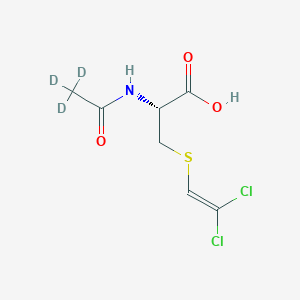
L-Cysteine, N-(acetyl-d3)-S-(2,2-dichloroethenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-システイン, N-(アセチル-d3)-S-(2,2-ジクロロエテニル)- は、修飾されたアミノ酸誘導体です。 これは、タンパク質合成や様々な代謝プロセスに重要な役割を果たす必須アミノ酸であるL-システインと構造的に関連しています。
準備方法
合成経路と反応条件
L-システイン, N-(アセチル-d3)-S-(2,2-ジクロロエテニル)- の合成は、通常、以下の手順が含まれます。
アセチル化: L-システインは、制御された条件下で無水酢酸と反応させて、アセチル基を導入します。
ジクロロエテニル化: アセチル化されたL-システインは、適切な触媒の存在下で、ジクロロエテン化合物と反応させて、ジクロロエテニル基を導入します。
工業生産方法
工業生産方法には、高収率と純度を確保するために、最適化された反応条件を用いた大規模合成が含まれる場合があります。 これには、連続フロー反応器や高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
L-システイン, N-(アセチル-d3)-S-(2,2-ジクロロエテニル)- は、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてジスルフィドまたはスルホキシドを形成することができます。
還元: 還元反応は、ジクロロエテニル基を、より塩素化されていない形態に変換することができます。
置換: アセチル基とジクロロエテニル基は、特定の条件下で他の官能基で置換することができます。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
触媒: 炭素担持パラジウム、白金触媒。
生成される主な生成物
ジスルフィド: 酸化によって形成されます。
スルホキシド: もう1つの酸化生成物。
置換誘導体: 置換反応によって形成されます。
科学的研究の応用
L-システイン, N-(アセチル-d3)-S-(2,2-ジクロロエテニル)- は、以下を含む様々な科学研究の用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 細胞プロセスにおける役割と潜在的な治療効果について研究されています。
医学: 薬物開発における潜在的な使用とバイオマーカーとしての可能性について調査されています。
工業: 特殊化学品や材料の生産に使用されます。
作用機序
L-システイン, N-(アセチル-d3)-S-(2,2-ジクロロエテニル)- の作用機序には、特定の分子標的と経路との相互作用が含まれます。 アセチル基とジクロロエテニル基は、酵素や受容体との結合親和性と反応性を影響を与える可能性があり、様々な生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
L-システイン: タンパク質合成に不可欠な親化合物。
N-アセチルシステイン: 薬剤やサプリメントとして使用される誘導体。
S-ジクロロエテニルシステイン: 異なる特性を持つもう1つの修飾形態。
独自性
L-システイン, N-(アセチル-d3)-S-(2,2-ジクロロエテニル)- は、アセチルとジクロロエテニル修飾の特定の組み合わせが、他の類似の化合物と比較して独特の化学的および生物学的特性を与えるため、ユニークです。
類似化合物との比較
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Uniqueness
(2R)-3-[(2,2-dichloroethenyl)sulfanyl]-2-[(2,2,2-?H?)acetamido]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
126543-44-0 |
|---|---|
分子式 |
C7H9Cl2NO3S |
分子量 |
261.14 g/mol |
IUPAC名 |
(2R)-3-(2,2-dichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C7H9Cl2NO3S/c1-4(11)10-5(7(12)13)2-14-3-6(8)9/h3,5H,2H2,1H3,(H,10,11)(H,12,13)/t5-/m0/s1/i1D3 |
InChIキー |
VDYGORWCAPEHPX-MQBGRFPLSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC=C(Cl)Cl)C(=O)O |
正規SMILES |
CC(=O)NC(CSC=C(Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-[(2-chlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11716634.png)
![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine hydrochloride](/img/structure/B11716648.png)
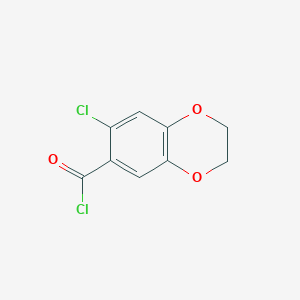
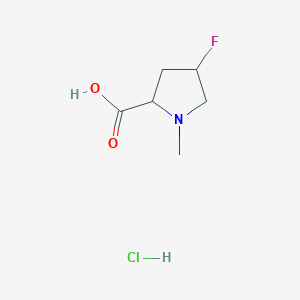
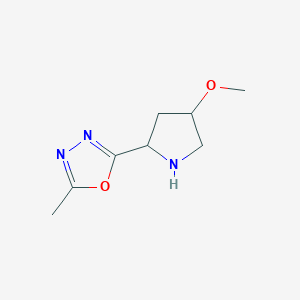
![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)
![(2S)-2-[(4S)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide](/img/structure/B11716681.png)
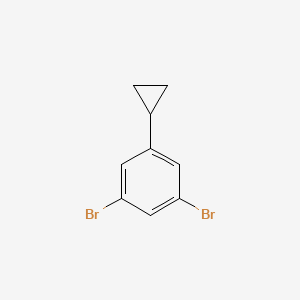
![2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11716697.png)
